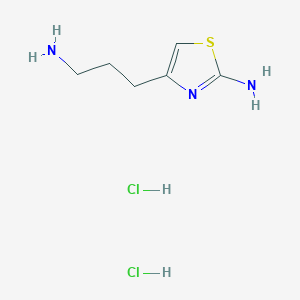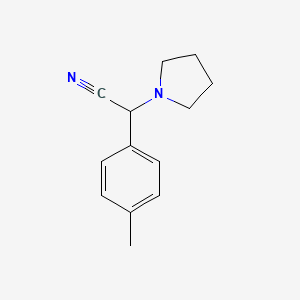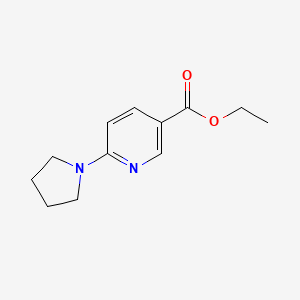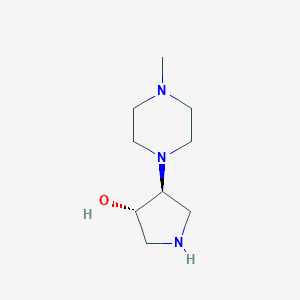![molecular formula C9H9N3O3S B3165228 Methyl 2-ethyl-7-oxo-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5-carboxylate CAS No. 897773-56-7](/img/structure/B3165228.png)
Methyl 2-ethyl-7-oxo-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5-carboxylate
Descripción general
Descripción
“Methyl 2-ethyl-7-oxo-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5-carboxylate” is a synthetic compound with potential applications in various fields . It is a derivative of pyrimidine heterocycles that contain a 1,3,4-thiadiazole ring moiety .
Synthesis Analysis
The synthesis of this compound can be achieved through microwave-assisted multi-component reactions . The process involves the use of aromatic aldehydes, ethyl acetoacetate, and different derivatives of 1,3,4-thiadiazoles in the presence of [Et 3 NH] + [HSO 4] - ionic liquid, under solvent-free conditions .
Molecular Structure Analysis
The molecular formula of “this compound” is C9H9N3O3S.
Chemical Reactions Analysis
The compound can undergo various chemical reactions. For instance, the reactions of 2-amino-5-mercapto- (or 2,5-dimercapto)-1,3,4-thiadiazoles with 2-bromo-7-methyl-5-oxo-5H-1,3,4-thiadiazolo [3,2-a]pyrimidine to give the corresponding sulfides have been studied .
Physical And Chemical Properties Analysis
While specific physical and chemical properties of this compound are not mentioned in the available resources, similar compounds are often characterized by their melting points, IR spectra, and yields .
Aplicaciones Científicas De Investigación
Heterocyclic Scaffold in Medicinal Chemistry
1,3,4-Thiadiazole and oxadiazole heterocycles, akin to the core structure of Methyl 2-ethyl-7-oxo-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5-carboxylate, are identified as crucial pharmacophore scaffolds due to their wide possibilities for chemical modification and diverse pharmacological potential. These scaffolds serve as key structural components in the development of biological agents with antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral activities. Their significance in drug discovery is highlighted by their role as bioisosteres for carboxylic, amide, and ester groups, enhancing pharmacological activity through hydrogen bonding interactions with various enzymes and receptors (Lelyukh, 2019).
Optical Sensing and Medicinal Applications
Pyrimidine derivatives, which share a structural resemblance to the subject compound, have been extensively explored for their use as exquisite sensing materials due to their ability to form both coordination and hydrogen bonds. This makes them suitable for synthesizing optical sensors, besides their wide range of biological and medicinal applications. The versatility of pyrimidine derivatives in sensing and biological contexts underlines the potential utility of related compounds in creating innovative optical sensors and therapeutic agents (Jindal & Kaur, 2021).
Tautomeric Equilibria and Molecular Interactions
The study of tautomeric equilibria in nucleic acid bases, including purines and pyrimidines, sheds light on the significant influence of molecular interactions on the stability of various tautomers. These insights are crucial for understanding the biological implications of structural variations in pyrimidine bases, which are structurally related to this compound. Such research contributes to our understanding of the molecular mechanisms underlying the biological activities of pyrimidine derivatives and their potential applications in medicine (Person et al., 1989).
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as pyrimidines and thiadiazoles, have been shown to possess various biological profiles, including antibacterial, antiviral, anti-inflammatory, antioxidant, and antitumor activity . They interact with a variety of biological targets, often leading to a new class of activity-improved compounds .
Mode of Action
It’s known that the compound is synthesized via a single-step reaction using aromatic aldehydes, ethyl acetoacetate, and different derivatives of 1,3,4-thiadiazoles
Biochemical Pathways
Compounds with similar structures have been shown to affect various biochemical pathways, leading to their diverse biological effects .
Result of Action
Similar compounds have been shown to have various pharmaceutical activities, including antibacterial, antituberculosis, fungicidal, antitumor, herbicidal, analgesic, antiviral, and pesticidal activity .
Action Environment
It’s worth noting that the compound is synthesized under solvent-free conditions, which is a significant aspect of green synthetic organic chemistry .
Propiedades
IUPAC Name |
methyl 2-ethyl-7-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3S/c1-3-7-11-12-5(8(14)15-2)4-6(13)10-9(12)16-7/h4H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKQCCOJBBJFHBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=CC(=O)N=C2S1)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-{(E)-[4-(dimethylamino)phenyl]methylidene}naphthalen-1-amine](/img/structure/B3165161.png)





![[3-(3-Chlorobenzyl)-2-oxoimidazolidin-1-yl]acetic acid](/img/structure/B3165205.png)
![1'-Acetyl-6-hydroxyspiro[chroman-2,4'-piperidin]-4-one](/img/structure/B3165222.png)
![7-[(4-Carboxypiperidin-1-yl)sulfonyl]-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B3165236.png)
![Methyl 5-{[(4-methylphenyl)sulfonyl]methyl}-2-furoate](/img/structure/B3165242.png)